molecular formula C7H3N2NaO2S B8338383 Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No. B8338383
M. Wt: 202.17 g/mol
InChI Key: ZBXKCSXJMJRSLA-UHFFFAOYSA-M
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Patent
US06747023B1

Procedure details

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (J. Heterocyclic Chem., 27, 563(1990) (0.61 g) was dissolved in tetrahydrofuran (12 ml). To the resulting solution, a 1N aqueous sodium hydroxide solution (3 ml) was added, followed by stirring at room temperature for 30 minutes. The insoluble matter was collected by filtration. Without purification, it was provided for the subsequent reaction as it was.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O:12]CC)=[O:11].[OH-].[Na+:16]>O1CCCC1>[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O-:12])=[O:11].[Na+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(SC=2C=NC=CC21)C(=O)OCC
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter was collected by filtration
CUSTOM
Type
CUSTOM
Details
Without purification
CUSTOM
Type
CUSTOM
Details
it was provided for the subsequent reaction as it

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(SC=2C=NC=CC21)C(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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